Ethyl 3,4-dimethylpent-2-enoate
Overview
Description
Ethyl 3,4-dimethylpent-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of ethanol and 3,4-dimethylpent-2-enoic acid. This compound is known for its unique chemical structure, which includes an ester functional group and a double bond, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
Ethyl 3,4-dimethylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers.
Mechanism of Action
The mechanism of action of ethyl 3,4-dimethylpent-2-enoate depends on its specific application. In chemical reactions, the ester group can act as an electrophile, facilitating nucleophilic attack. The double bond can participate in addition reactions, making the compound a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dimethylpent-4-enoate
- Ethyl 3,3-dimethylpent-2-enoate
- Ethyl 3,4-dimethylhex-2-enoate
Uniqueness
Ethyl 3,4-dimethylpent-2-enoate is unique due to its specific substitution pattern on the pent-2-enoate backbone. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable in specialized synthetic applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3,4-dimethylpent-2-enoate involves the reaction of 3,4-dimethylpent-2-enal with ethyl alcohol in the presence of an acid catalyst.", "Starting Materials": [ "3,4-dimethylpent-2-enal", "ethyl alcohol", "acid catalyst" ], "Reaction": [ "Add 3,4-dimethylpent-2-enal to a reaction flask", "Add ethyl alcohol to the reaction flask", "Add an acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |
CAS No. |
21016-44-4 |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl (Z)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6- |
InChI Key |
UQNNNILWTLCUDU-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C(C)C |
SMILES |
CCOC(=O)C=C(C)C(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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